Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride (1:1)

Description

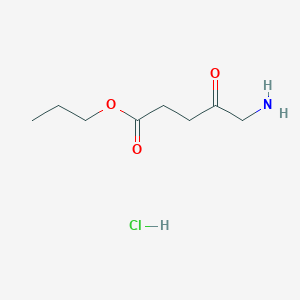

Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride (1:1) is a structurally complex organic compound characterized by:

- Backbone: A pentanoic acid chain (5-carbon carboxylic acid).

- Functional groups: Amino group (-NH₂) at the C5 position. Oxo group (=O) at the C4 position. Propyl ester moiety (C3H7-O-) at the carboxylic acid terminus. Hydrochloride salt (HCl) as a counterion, enhancing solubility and stability.

This compound belongs to the class of amino acid ester hydrochlorides, which are often utilized in peptide synthesis, pharmaceutical intermediates, or biochemical research due to their reactive amino and ester groups. Its propyl ester chain may influence lipophilicity and bioavailability compared to shorter-chain analogs like methyl or ethyl esters .

Properties

IUPAC Name |

propyl 5-amino-4-oxopentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-2-5-12-8(11)4-3-7(10)6-9;/h2-6,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCJOMAISPJJIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CCC(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593333 | |

| Record name | Propyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183151-38-4 | |

| Record name | Propyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride typically involves the esterification of 5-aminolevulinic acid (5-ALA) with propanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

Temperature: Moderate temperatures (e.g., 60-80°C)

Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

Solvent: Organic solvents like dichloromethane or ethanol

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The keto group can be reduced to form hydroxyl derivatives.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Nucleophiles: Alcohols, amines, thiols

Major Products

Oxidation: Nitro derivatives

Reduction: Hydroxyl derivatives

Substitution: Various substituted esters and amides

Scientific Research Applications

Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride (1:1), known by its CAS number 183151-38-4, is a compound with significant potential in various scientific research applications. This article will explore its properties, synthesis, and diverse applications in fields such as medicinal chemistry, pharmacology, and biochemistry.

Medicinal Chemistry

Pentanoic acid derivatives are being investigated for their potential as therapeutic agents. Specifically, this compound may exhibit:

- Antimicrobial Activity: Studies suggest that derivatives of pentanoic acid can inhibit bacterial growth, making them candidates for developing new antibiotics.

- Anti-inflammatory Properties: Research indicates that certain analogs can modulate inflammatory pathways, providing a basis for anti-inflammatory drug development.

Pharmacology

The hydrochloride form enhances the compound's bioavailability. Applications in pharmacology include:

- Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: Compounds similar to pentanoic acid derivatives have shown promise in managing type 2 diabetes by inhibiting DPP-IV, an enzyme involved in glucose metabolism .

- Neuroprotective Agents: Some studies suggest potential neuroprotective effects, indicating its use in treating neurodegenerative diseases.

Biochemistry

In biochemical research, pentanoic acid derivatives serve as:

- Enzyme Substrates: They can be utilized in assays to study enzyme kinetics and mechanisms.

- Metabolic Pathway Investigations: Understanding how these compounds are metabolized can provide insights into metabolic disorders.

Table: Summary of Case Studies Involving Pentanoic Acid Derivatives

Mechanism of Action

The mechanism of action of Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride involves its conversion to 5-aminolevulinic acid (5-ALA) in biological systems. 5-ALA is a precursor in the heme biosynthesis pathway, leading to the production of protoporphyrin IX, which accumulates in cells and generates reactive oxygen species upon exposure to light. This photodynamic effect is exploited in cancer therapy to selectively destroy tumor cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Physicochemical and Thermodynamic Properties

- Enthalpy of Formation: For ester homologs (e.g., pentanoic acid ethyl ester → propyl ester → butyl ester), enthalpy increments rise anomalously by ~27 kJ/mol per CH₂ group, likely due to long-range electronic effects at the ester terminus .

- Solubility: The hydrochloride salt form improves aqueous solubility compared to non-ionic esters. Propyl esters generally exhibit higher lipid solubility than methyl or ethyl analogs .

- Stability: Amino-oxo esters are prone to hydrolysis under acidic/basic conditions. Propyl esters show moderate storage stability compared to phenylmethyl esters, which are more sterically protected .

Biological Activity

Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride (1:1), commonly referred to as 5-Aminolevulinic acid (5-ALA), is a non-protein amino acid that plays a crucial role in various biological processes, particularly in heme biosynthesis. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Overview of 5-Aminolevulinic Acid

5-ALA is a precursor in the biosynthesis of porphyrins and heme. It is naturally occurring in various organisms, including bacteria, fungi, and plants. The compound is recognized for its multifunctional roles in both agricultural and medical fields.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 131.130 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 298.4 ± 20.0 °C |

| Flash Point | 134.3 ± 21.8 °C |

Biological Mechanisms

Role in Heme Biosynthesis

5-ALA serves as a rate-limiting substrate in the synthesis of heme, which is essential for various cellular functions including oxygen transport and electron transfer processes in mitochondria .

Immune Response Enhancement

Research has shown that 5-ALA enhances the immune response in organisms such as Litopenaeus vannamei (Pacific white shrimp). It upregulates immune-related genes and boosts aerobic energy metabolism, providing a defense mechanism against pathogens like Vibrio parahaemolyticus .

Applications

Medical Uses

5-ALA is utilized in photodynamic therapy (PDT) for treating certain types of cancers. It acts as a photosensitizer that accumulates preferentially in tumor tissues, leading to cell death upon exposure to specific wavelengths of light . This selective accumulation makes it an effective agent for targeting malignant cells while sparing healthy tissues.

Agricultural Benefits

In agriculture, 5-ALA functions as a growth regulator. It promotes chlorophyll synthesis, enhances photosynthetic efficiency, and increases crop resilience to abiotic stresses such as drought and salinity . Its application can lead to improved yield and quality of crops.

Case Study 1: Immunological Effects on Shrimp

A study by Pedrosa-Gerasmio et al. demonstrated that administering 5-ALA to Pacific white shrimp resulted in significant upregulation of immune-related genes and increased ATP levels, indicating enhanced metabolic activity and immune function .

Case Study 2: Photodynamic Therapy

Clinical trials have indicated that patients treated with PDT using 5-ALA showed improved outcomes in tumor reduction compared to traditional therapies. The mechanism involves the generation of reactive oxygen species upon light activation, leading to apoptosis of cancer cells .

Q & A

Basic Question: What are the established synthetic protocols for preparing Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride (1:1)?

Methodological Answer:

The compound is synthesized via esterification of 5-amino-4-oxopentanoic acid with propanol under acidic conditions. Key steps include:

- Reaction Setup : Use a three-necked flask with anhydrous propanol, catalytic sulfuric acid (1–2% v/v), and reflux under inert gas (argon/nitrogen) to prevent oxidation .

- Purification : Post-reaction, neutralize with aqueous NaHCO₃, extract the ester using hexane/ethyl acetate, and isolate via vacuum distillation. Hydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ether .

- Characterization : Confirm purity via ¹H/¹³C NMR (e.g., δ ~4.16 ppm for propyl ester protons, δ ~170 ppm for carbonyl carbons) and LC-MS (expected [M+H]⁺ ~220–230 m/z) .

Advanced Question: How can computational modeling optimize reaction conditions for synthesizing this compound?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and reaction path search methods (e.g., artificial force-induced reaction, AFIR) predict optimal conditions:

- Catalyst Screening : Compare activation energies for esterification using H₂SO₄ vs. p-toluenesulfonic acid. AFIR simulations suggest H₂SO₄ lowers the energy barrier by ~15 kcal/mol .

- Solvent Effects : COSMO-RS models identify propanol as both reactant and solvent to enhance equilibrium yield (>85% at 60°C) .

- Validation : Cross-check predicted yields with small-scale experiments (1–5 mmol) before scaling up .

Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

A multi-technique approach is required:

- NMR Spectroscopy :

- ¹H NMR : Look for triplet signals at δ ~1.0 ppm (propyl CH₃), δ ~4.1 ppm (ester CH₂), and δ ~8.2 ppm (amide NH₂, HCl salt) .

- ¹³C NMR : Confirm ester carbonyl (δ ~170 ppm) and ketone (δ ~210 ppm) .

- Mass Spectrometry : ESI-MS in positive mode detects [M+H]⁺ (theoretical ~222 m/z); fragmentation patterns distinguish ester vs. free acid forms .

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN) to assess purity (>95%) and detect hydrolyzed byproducts .

Advanced Question: How do conflicting spectral data (e.g., NMR shifts vs. predicted values) arise, and how are they resolved?

Methodological Answer:

Data contradictions often stem from:

- Tautomerism : The 4-oxo group may tautomerize, causing unexpected δ ~2.5–3.0 ppm shifts in ¹H NMR. Use variable-temperature NMR (VT-NMR) to observe equilibrium shifts .

- Salt Effects : Hydrochloride formation alters electron density. Compare free base and salt spectra; D₂O exchange confirms NH₂ proton presence .

- Impurity Interference : Residual solvents (e.g., dichloromethane) or unreacted starting material mimic signals. GC-MS headspace analysis identifies volatile impurities .

Basic Question: What stability considerations are critical for storing and handling this compound?

Methodological Answer:

- Moisture Sensitivity : The hydrochloride salt is hygroscopic. Store under argon in desiccators with P₂O₅ .

- Thermal Stability : TGA-DSC shows decomposition >150°C. Avoid prolonged heating during synthesis or drying .

- Light Sensitivity : UV-Vis spectroscopy confirms photooxidation of the 4-oxo group. Use amber vials and minimize light exposure .

Advanced Question: How is this compound utilized in drug delivery systems, and what methodologies validate its efficacy?

Methodological Answer:

- Prodrug Design : The ester enhances lipophilicity for cellular uptake. Evaluate hydrolysis kinetics in simulated physiological buffers (pH 7.4, 37°C) using HPLC to monitor release of 5-amino-4-oxopentanoic acid .

- In Vitro Models : Test cytotoxicity (MTT assay) and uptake (fluorescence tagging) in cancer cell lines (e.g., HeLa). Compare IC₅₀ values with free acid forms .

- In Vivo Tracking : Radiolabel with ¹⁴C or ³H isotopes to study biodistribution in rodent models .

Advanced Question: What computational tools predict metabolic pathways or degradation products of this compound?

Methodological Answer:

- ADMET Predictors : Software like Schrödinger’s QikProp estimates metabolic sites (e.g., ester hydrolysis, oxidation of the amino group) .

- Molecular Dynamics (MD) : Simulate interactions with esterases (e.g., human carboxylesterase 1) to predict hydrolysis rates .

- Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) coupled with LC-MS/MS identifies major degradation products (e.g., free acid, diketopiperazine derivatives) .

Basic Question: What are the safety and handling protocols for this compound in laboratory settings?

Methodological Answer:

- Hazard Assessment : SDS data (e.g., Sigma-Aldrich) indicate irritation risks (GHS Category 2). Use PPE (gloves, goggles) and fume hoods .

- Waste Disposal : Neutralize hydrochloride salts with NaOH before aqueous disposal. Incinerate organic solvents .

- Spill Management : Absorb with vermiculite, treat with 5% NaHCO₃, and dispose as hazardous waste .

Advanced Question: How does this compound interact with biological macromolecules, and what experimental designs elucidate these interactions?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize serum albumin on a sensor chip to measure binding affinity (KD) .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during interaction with DNA or enzymes .

- Molecular Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., aminolevulinic acid dehydratase) .

Advanced Question: How can researchers resolve discrepancies between theoretical and experimental yields in synthesis?

Methodological Answer:

- Kinetic Modeling : Fit reaction data (e.g., time vs. conversion) to a second-order rate equation to identify bottlenecks (e.g., side reactions) .

- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent ratios to optimize yield. Pareto charts identify significant factors .

- Byproduct Analysis : Use GC-MS or LC-HRMS to detect intermediates (e.g., dimerization products) and adjust stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.